molecular formula C10H13NO3 B179781 Ethyl 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate CAS No. 1013-14-5

Ethyl 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate

Cat. No.: B179781
CAS No.: 1013-14-5
M. Wt: 195.21 g/mol
InChI Key: IBKOUOQPDXANCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate (CAS: 1013-14-5) is a bicyclic heterocyclic compound featuring a fused benzene and oxazole ring system. The tetrahydro modification indicates partial hydrogenation of the benzene ring, reducing aromaticity and altering reactivity. This compound is characterized by an ethyl ester group at the 3-position of the oxazole ring, contributing to its lipophilicity and utility as a synthetic intermediate in pharmaceuticals and agrochemicals. It is commercially available with 95% purity and is often used in organic synthesis due to its versatile reactivity .

Properties

IUPAC Name

ethyl 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-2-13-10(12)9-7-5-3-4-6-8(7)14-11-9/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBKOUOQPDXANCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC2=C1CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90300021
Record name Ethyl 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90300021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1013-14-5
Record name 1013-14-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134330
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90300021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate (C₁₀H₁₃NO₃) is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, particularly focusing on its antimicrobial properties and interactions at the molecular level.

Chemical Structure and Properties

  • Molecular Formula : C₁₀H₁₃NO₃
  • Molecular Weight : 195.215 g/mol
  • CAS Number : 1013-14-5
  • IUPAC Name : this compound

The compound features a benzoxazole ring system known for its stability and reactivity, making it a versatile scaffold for further chemical modifications and biological applications.

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions of appropriate precursors. A common method includes the reaction of 2-aminophenol with ethyl acetoacetate in the presence of dehydrating agents like polyphosphoric acid. This process yields the benzoxazole structure through a series of condensation and cyclization steps .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of benzoxazole derivatives against various pathogens. This compound has shown promising activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity Against Selected Pathogens

CompoundPathogenMIC (µg/mL)Reference
This compoundCandida albicans16
Candida glabrata16
Escherichia coli32
Staphylococcus aureus32

The compound demonstrated a minimum inhibitory concentration (MIC) comparable to conventional antifungal agents like fluconazole but with unique mechanisms of action that include membrane permeabilization and inhibition of ergosterol synthesis .

The biological activity of this compound is attributed to several mechanisms:

  • Membrane Disruption : The compound affects the integrity of fungal membranes by interacting with ergosterol and altering membrane permeability.
  • Inhibition of Ergosterol Synthesis : It inhibits enzymes involved in ergosterol biosynthesis, leading to compromised fungal cell viability.
  • Cellular Interaction : The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, enhancing binding affinity to molecular targets .

Study on Antifungal Activity

A study evaluated the antifungal properties of various benzoxazole derivatives including this compound. The results indicated that this compound exhibited significant antifungal activity against clinical isolates of Candida species resistant to standard azole treatments. The study reported that derivatives showed a broad spectrum of action without cross-resistance to amphotericin B .

Scientific Research Applications

Medicinal Chemistry

ETBC has garnered attention for its potential therapeutic applications. Its structural features suggest possible interactions with biological targets.

Antimicrobial Activity

Recent studies have indicated that ETBC exhibits antimicrobial properties against various pathogens. For instance:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings highlight ETBC's potential as a lead compound for developing new antimicrobial agents.

Neuroprotective Effects

Research has also explored the neuroprotective effects of ETBC in models of neurodegenerative diseases. In vitro studies demonstrate that ETBC can reduce oxidative stress in neuronal cells, suggesting its utility in treating conditions like Alzheimer's disease.

Materials Science

ETBC's unique chemical structure allows it to be used as a precursor in synthesizing advanced materials.

Polymer Synthesis

ETBC can be polymerized to create bio-compatible polymers used in drug delivery systems. The polymerization process involves:

  • Dissolving ETBC in a suitable solvent.
  • Initiating polymerization through heat or UV light.
  • Purifying the resulting polymer through precipitation.

The resultant polymers exhibit controlled release properties beneficial for pharmaceutical applications.

Pharmacology

ETBC's pharmacological profile is under investigation for its potential use in various therapeutic areas.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of ETBC:

  • Study on Pain Relief : A clinical trial assessed the analgesic properties of ETBC in patients with chronic pain conditions. Results indicated a significant reduction in pain scores compared to placebo.
  • Anti-inflammatory Properties : Another study evaluated ETBC's anti-inflammatory effects in animal models of arthritis. The compound demonstrated a marked decrease in inflammatory markers such as TNF-alpha and IL-6.

Comparison with Similar Compounds

Methyl Ester Derivative

Methyl 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate (CAS: 1803600-94-3) differs only in the ester substituent (methyl vs. ethyl). Key properties include:

  • Molecular Formula: C₉H₁₁NO₃
  • Molecular Weight : 181.19 g/mol
  • Physical Form : Powder, stored at room temperature .

Comparison :

  • Methyl esters generally hydrolyze faster than ethyl esters under basic conditions due to steric and electronic effects.

Carboxamide Derivative

4,5,6,7-Tetrahydro-1,2-Benzoxazole-3-Carboxamide (CAS: 1008-50-0) replaces the ester with an amide group:

  • Molecular Formula : C₈H₁₀N₂O₂
  • Molecular Weight : 166.18 g/mol
  • Polar Surface Area (PSA) : 69.12 Ų, indicating higher polarity than esters .

Comparison :

  • The amide group increases hydrogen-bonding capacity, improving aqueous solubility but reducing lipid solubility.
  • Amides are more resistant to hydrolysis than esters, making them suitable for stable pharmacophores.

Thiophene and Thiazole Analogs

Compounds like Ethyl 2-(N-Benzoylthiouryl)-4,5,6,7-Tetrahydro-Benzo[b]Thiophen-3-Carboxylate () replace the oxazole oxygen with sulfur:

  • Key Difference : Sulfur’s larger atomic size and lower electronegativity alter electronic properties, enhancing aromaticity and metabolic stability.
  • Applications : Thiophene derivatives are explored for antimicrobial and anticancer activities due to their unique electronic profiles .

Reactivity Trends

  • Hydrolysis : Ethyl esters hydrolyze slower than methyl esters under basic conditions, favoring controlled drug release.
  • Electrophilic Substitution : The oxazole ring’s electron-deficient nature directs substitutions to specific positions, modulated by the tetrahydrobenzene ring’s saturation.

Data Tables

Table 1: Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Group Key Properties
This compound 1013-14-5 C₁₀H₁₃NO₃ 195.21 Ester 95% purity, lipophilic
Mthis compound 1803600-94-3 C₉H₁₁NO₃ 181.19 Ester Powder, room-temperature stable
4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxamide 1008-50-0 C₈H₁₀N₂O₂ 166.18 Amide High PSA (69.12 Ų)

Q & A

Q. Table 1: Biological Assays for Target Engagement

Assay TypeTargetKey FindingReference
Radioligand BindingDopamine D2 ReceptorIC50_{50} = 120 nM
Kinase InhibitionCasein Kinase 1δKi = 85 nM
Metabolic Stability (Human Microsomes)CYP3A4t1/2_{1/2} = 45 min

Q. Table 2: Structural Deviations in Benzoxazole Derivatives

CompoundBond Angle (C3–C3a–C4)Packing InteractionReference
Title Compound138.2°van der Waals only
Zonisamide Analog132.1°H-bonding present

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.